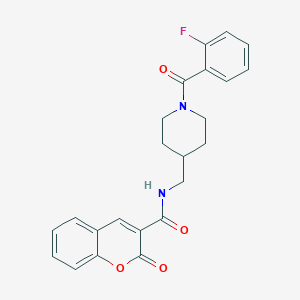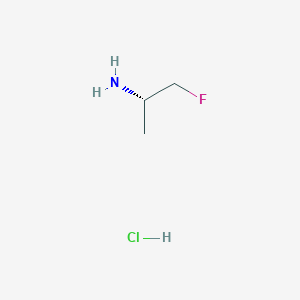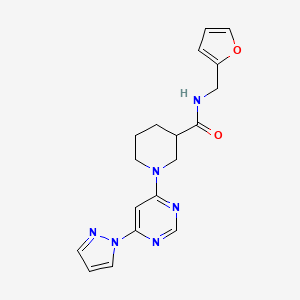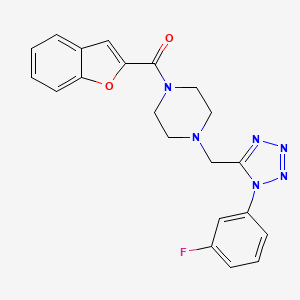
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that combines a piperidine ring, a fluorobenzoyl group, and a chromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via an acylation reaction using 2-fluorobenzoyl chloride in the presence of a base like triethylamine.
Coupling with Chromene Derivative: The final step involves coupling the piperidine intermediate with a chromene derivative, such as 2-oxo-2H-chromene-3-carboxylic acid, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromene moiety, potentially converting them to alcohols.
Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives of the chromene moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.
Biology
Biologically, N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is investigated for its potential as a pharmacological agent. Its structural components suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. The presence of the fluorobenzoyl group suggests it might have activity against certain types of cancer cells, while the piperidine and chromene moieties could contribute to its overall pharmacological profile.
Industry
Industrially, this compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity through halogen bonding, while the piperidine ring can interact with hydrophobic pockets in proteins. The chromene moiety might contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-((1-(2-chlorobenzoyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
N-((1-(2-bromobenzoyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide: Bromine substitution instead of fluorine.
N-((1-(2-methylbenzoyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide: Methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide imparts unique properties such as increased lipophilicity and potential for halogen bonding, which can enhance its biological activity and binding affinity compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O4/c24-19-7-3-2-6-17(19)22(28)26-11-9-15(10-12-26)14-25-21(27)18-13-16-5-1-4-8-20(16)30-23(18)29/h1-8,13,15H,9-12,14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMOXSHXWOXYTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3OC2=O)C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Methyl-1-[4-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine](/img/structure/B2791402.png)


![N-[(4-methoxythian-4-yl)methyl]-2-methylpropane-1-sulfonamide](/img/structure/B2791408.png)
![4-Methyl-2-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B2791411.png)
![Tert-butyl 2-(4-chlorophenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2791413.png)
![1-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2791414.png)

![8-(4-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2791417.png)
![2-(4-methylbenzenesulfonamido)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2791418.png)


![2,6-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2791423.png)

